[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine
Overview
Description
[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C13H26N2O and a molecular weight of 226.36 g/mol . It is characterized by the presence of a morpholine ring substituted with two methyl groups and a cyclohexyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with 2,2-dimethylmorpholine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability . The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine: In medicine, this compound is explored for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In industrial applications, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanol: This compound differs by having a hydroxyl group instead of a methanamine moiety.
[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]acetic acid: This compound has an acetic acid group in place of the methanamine moiety.
Uniqueness: [1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine is unique due to its specific combination of a morpholine ring, cyclohexyl group, and methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-12(2)11-15(8-9-16-12)13(10-14)6-4-3-5-7-13/h3-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLPXLXCRNCEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C2(CCCCC2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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